molecular formula C16H15ClN4O3 B11512999 (5Z)-5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

(5Z)-5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11512999
M. Wt: 346.77 g/mol
InChI Key: ZVDYGDCVXCGTHH-UHFFFAOYSA-N
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Description

(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a hydrazone moiety, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 3-chloro-2-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenylhydrazine: A precursor in the synthesis of the compound.

    Hydrazones: Compounds with similar hydrazone moieties.

    Nitriles: Compounds containing nitrile groups.

Uniqueness

(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

5-[(3-chloro-2-methylphenyl)diazenyl]-2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H15ClN4O3/c1-9-11(8-18)15(23)21(6-7-22)16(24)14(9)20-19-13-5-3-4-12(17)10(13)2/h3-5,22-23H,6-7H2,1-2H3

InChI Key

ZVDYGDCVXCGTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(C(=C(N(C2=O)CCO)O)C#N)C

Origin of Product

United States

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